![molecular formula C70H90Co2F6N4O20S2 B6299603 Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether CAS No. 647036-07-5](/img/structure/B6299603.png)
Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex of Cobalt (III) with a cyclic oligomer ligand. The ligand contains cyclohexanediamine units, which are known to form stable complexes with transition metals. The presence of the salicylidene groups suggests that this compound might belong to the family of Schiff base complexes, which are widely used in various fields of chemistry due to their interesting properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the cyclic oligomer. The Co(III) ion would be at the center of the complex, with the cyclic oligomer acting as a ligand .Chemical Reactions Analysis
As a Co(III) complex, this compound could potentially participate in various types of chemical reactions. For example, it could act as a catalyst in oxidation reactions .Applications De Recherche Scientifique
Enantioselective Catalysis
Compounds with structures similar to the one mentioned, particularly those with cyclohexanediamine cores and salicylidene ligands, are noted for their use in enantioselective catalysis. For instance, manganese(III) chloride complexes with cyclohexanediamine and salicylidene ligands have been identified as highly enantioselective epoxidation catalysts. These complexes facilitate the transformation of certain substrates into their epoxide forms, showcasing their potential in synthetic organic chemistry for the production of enantiomerically pure compounds (Larrow & Jacobsen, 2003).
Polymer Synthesis
Research has also highlighted the role of similar complexes in polymer synthesis. Salen Co(III) complexes, for example, have been used in the copolymerization of cyclohexene oxide and carbon dioxide, resulting in the synthesis of poly(cyclohexene carbonate). This application underscores the utility of such complexes in creating environmentally friendly polymers from renewable resources (Cohen et al., 2006).
Molecular Sensing
Certain Eu(III) complexes with imine-based ligands, similar in design philosophy to the query compound, have been developed for luminescence sensing of nitrate anions. These findings point to the potential use of such complexes in environmental monitoring and analytical chemistry, where specific ion detection is critical (Piccinelli et al., 2016).
Mécanisme D'action
Target of Action
The primary target of MFCD28144555 is the Li2O2 and Li2CO3 by-products in the operation of Li-O2 batteries . The compound acts as a redox mediator, promoting the discharge process in solution and accelerating the decomposition of these by-products .
Mode of Action
MFCD28144555, a chiral salen-Co(II) complex, is introduced into the electrolyte to induce solution phase formation of Li2O2 and catalyze the oxidation of Li2O2 and main by-products Li2CO3 . Due to the Co(II) having a solvation effect towards Li+, it can drive solution phase formation of Li2O2, preventing electrode passivation and increasing the discharge capacity .
Biochemical Pathways
The compound influences the biochemical pathways involved in the operation of Li-O2 batteries. It promotes the discharge process in solution, accelerates the decomposition of discharge products and by-products, and reduces charge overpotential . This results in an increased discharge capacity and improved cycle lifespan .
Pharmacokinetics
The Co(II) in the compound has a solvation effect towards Li+, driving the solution phase formation of Li2O2 and preventing electrode passivation .
Result of Action
The introduction of MFCD28144555 into the electrolyte results in a high Li2O2 yield of 96.09% . Furthermore, it boosts the oxidation of Li2O2 and the decomposition of Li2CO3, reducing charge overpotential, and promoting cycle lifespan . A cell with Co(II) achieved a long cycling stability at a low charge plateau (3.66 V) over 252 cycles with a specific capacity of 500 mAh·g carbon−1 .
Action Environment
The action of MFCD28144555 is influenced by the environment within the electrolyte of Li-O2 batteries. The presence of Li+ ions and the by-products Li2O2 and Li2CO3 are key factors that determine the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
cobalt;(4R,9R,33R,38R)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVYPYFKVXXTE-TUXHCZKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=N[C@@H]3CCCC[C@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@@H]6CCCC[C@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H90Co2F6N4O20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
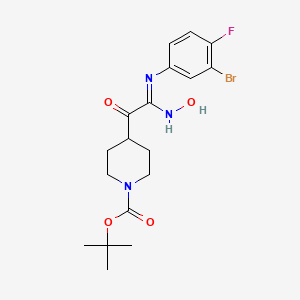
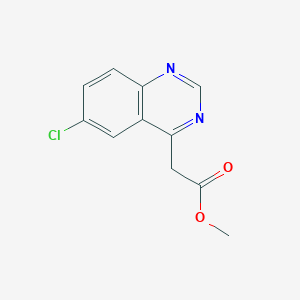

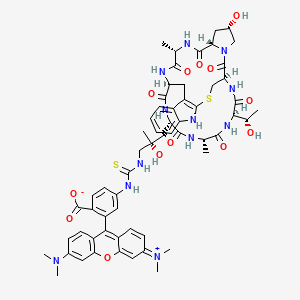
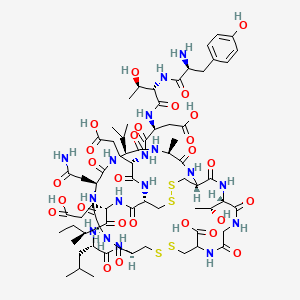
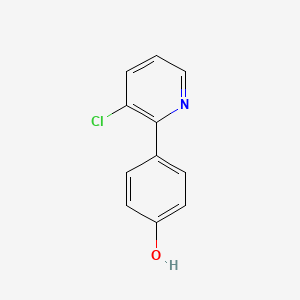
![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
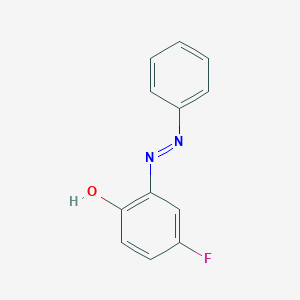
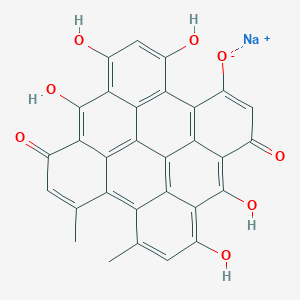

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)